5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Michael addition and cyclization reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridines.
Scientific Research Applications
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,2-b]pyridazine: A compound with an additional nitrogen atom in the ring system.
Uniqueness
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. These properties can be exploited to design compounds with tailored biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-9-4-2-1-3-8-5(4)10-6/h2H,1,3H2,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCWVIIQDXNJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=C1)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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